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Compound of Interest

Compound Name: PD153035

Cat. No.: B1662475 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a compound's chemical structure and its interaction with biological systems is

paramount. This guide provides an in-depth analysis of PD153035, a potent and specific

inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

PD153035, also known by its synonyms AG 1517 and SU 5271, is a small molecule inhibitor

that has been instrumental in the study of EGFR signaling and the development of targeted

cancer therapies. Its high affinity and specificity for EGFR make it a valuable tool in oncological

research.

Chemical Identity and Structure
PD153035 is chemically designated as 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline.

Its structure is characterized by a quinazoline core, a dimethoxy-substituted benzene ring, and

a 3-bromoanilino moiety. This specific arrangement of functional groups is crucial for its potent

inhibitory activity.
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Chemical Identifier Value

IUPAC Name
4-[(3-Bromophenyl)amino]-6,7-

dimethoxyquinazoline

Canonical SMILES
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C

C=C3)Br)OC[1]

Molecular Formula C₁₆H₁₄BrN₃O₂

Molecular Weight 360.21 g/mol

CAS Number 153436-54-5

Mechanism of Action: Targeting the EGFR Signaling
Cascade
PD153035 exerts its biological effects by acting as a reversible, ATP-competitive inhibitor of the

EGFR tyrosine kinase.[2][3] The binding of ligands, such as Epidermal Growth Factor (EGF), to

the extracellular domain of EGFR induces receptor dimerization and subsequent

autophosphorylation of key tyrosine residues in the intracellular kinase domain. This

phosphorylation cascade activates downstream signaling pathways crucial for cell proliferation,

survival, and differentiation.

PD153035 competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby

preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of

autophosphorylation effectively halts the initiation of downstream signaling cascades. The

primary pathways affected by the inhibition of EGFR are:

RAS-RAF-MAPK Pathway: This pathway is a major driver of cell proliferation, and its

inhibition by PD153035 can lead to cell cycle arrest.

PI3K/AKT Pathway: A critical pathway for cell survival and apoptosis resistance, its

suppression by PD153035 can promote programmed cell death in cancer cells.

JAK/STAT Pathway: Involved in the regulation of gene transcription related to cell survival

and proliferation, this pathway is also attenuated by EGFR inhibition.
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EGFR signaling pathway and the inhibitory action of PD153035.

Quantitative Analysis of PD153035 Activity
The potency of PD153035 has been quantified through various in vitro assays. The following

tables summarize key inhibitory concentrations against EGFR and its effects on different

cancer cell lines.

Table 1: In Vitro Inhibitory Activity against EGFR
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Parameter Value Assay Conditions

Kᵢ 5.2 pM[4] Cell-free assay

IC₅₀ 25 pM[5] Cell-free assay

IC₅₀ (EGFR

Autophosphorylation)
14 nM

A431 human epidermoid

carcinoma cells[6]

IC₅₀ (EGFR

Autophosphorylation)
15 nM Swiss 3T3 fibroblasts[7]

Table 2: Growth Inhibitory Activity (IC₅₀) in Human Cancer Cell Lines

Cell Line Cancer Type EGFR Expression IC₅₀ (µM)

A431
Epidermoid

Carcinoma
Overexpression 0.22[7]

DiFi
Colon

Adenocarcinoma
Overexpression 0.3[7]

DU145 Prostate Carcinoma Overexpression 0.4[7]

MDA-MB-468
Breast

Adenocarcinoma
Overexpression 0.68[7]

ME180 Cervical Carcinoma Overexpression 0.95[7]

H513
Malignant Pleural

Mesothelioma
High 1.8[8]

H2595
Malignant Pleural

Mesothelioma
High 2.9[8]

NPC-TW01
Nasopharyngeal

Carcinoma
Not specified 12.9[7]

NPC-TW04
Nasopharyngeal

Carcinoma
Not specified 9.8[7]

HONE-1
Nasopharyngeal

Carcinoma
Not specified 18.6[7]
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PD153035 also exhibits inhibitory activity against the closely related HER2/neu receptor, but at

significantly higher concentrations (1400-2800 nM).[9]

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of

a compound's activity. The following sections provide methodologies for key assays used to

characterize EGFR inhibitors like PD153035.

EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of PD153035 on the enzymatic activity of the

EGFR tyrosine kinase.

Materials:

Recombinant human EGFR kinase domain

ATP, [γ-³²P]ATP

Poly(Glu, Tyr) 4:1 substrate

PD153035

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM

sodium vanadate)

Trichloroacetic acid (TCA)

Filter paper

Procedure:

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the

poly(Glu, Tyr) substrate.

Add varying concentrations of PD153035 or vehicle control (DMSO) to the reaction mixture

and pre-incubate for 10-15 minutes at room temperature.
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Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in cold

10% TCA.

Wash the filter papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.

Measure the radioactivity incorporated into the substrate on the filter paper using a

scintillation counter.

Calculate the percentage of inhibition for each PD153035 concentration relative to the

vehicle control and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to

determine the cytotoxic or cytostatic effects of a compound.

Materials:

Cancer cell lines of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

PD153035

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1662475?utm_src=pdf-body
https://www.benchchem.com/product/b1662475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and

allow them to adhere overnight.

Treat the cells with a serial dilution of PD153035 for a specified duration (e.g., 48-72 hours).

Include a vehicle control (DMSO).

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC₅₀ value.[10]

Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in cells treated with an

inhibitor, providing a direct measure of the inhibitor's target engagement.

Materials:

Cancer cell lines

PD153035

EGF

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and a loading

control (e.g., anti-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Chemiluminescent substrate

Procedure:

Plate cells and allow them to grow to a desired confluency.

Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.

Pre-treat the cells with various concentrations of PD153035 or vehicle control for a specified

time (e.g., 1-2 hours).

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to

induce EGFR phosphorylation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a

membrane.

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the relative levels of phosphorylated EGFR, total

EGFR, and the loading control.[11]
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General experimental workflow for characterizing PD153035.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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